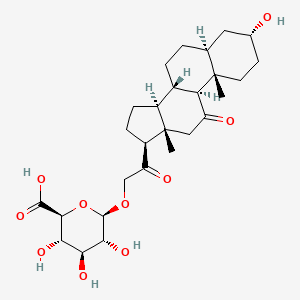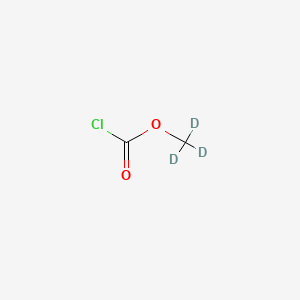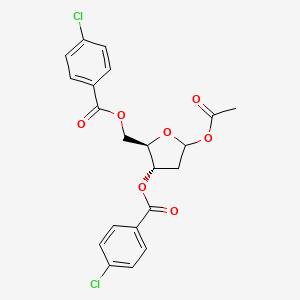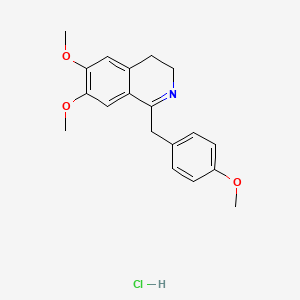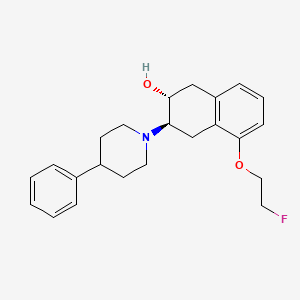
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(2-fluoroethoxy)phenyl)methanol” is a chemical compound with the CAS number 93613-03-7 . It has a molecular formula of C9H11FO2 and a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of “(4-(2-fluoroethoxy)phenyl)methanol” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanol group through a 2-fluoroethoxy group .Applications De Recherche Scientifique
Radiotracer for Cholinergic Neurons : This compound has been used in the synthesis of [18F]fluoroethoxy-benzovesamicol, a new fluorine-18 labeled cholinergic neuron mapping agent for positron emission tomography (PET) (Mulholland et al., 1993).
Vesamicol Receptor Binding : It binds to a specific receptor, influencing acetylcholine active transport into synaptic vesicles. An analog of vesamicol displayed high-affinity binding to the receptor, indicating its potential for studying cholinergic neurotransmission (Rogers & Parsons, 1990).
D2 and D3 Receptor Activity : A series of compounds based on this chemical structure showed potent binding activity for D2 and D3 receptors, indicating its relevance in dopamine-related research (Dutta et al., 2002).
5-Hydroxytryptaminergic Activity : This compound has been studied for its conformational characteristics and electrostatic potentials, providing insights into 5-hydroxytryptamine (5-HT) receptor activation (Arvidsson et al., 1988).
Central 5-HT Receptor Agonists : Related 2-(alkylamino)tetralins have been evaluated as dopamine and 5-HT receptor agonists, contributing to the understanding of serotonin receptors (Arvidsson et al., 1984).
SPECT Agents for Cholinergic Neurons : Piperazine derivatives of vesamicol, which include modifications of this compound, have been synthesized for Single Photon Emission Computed Tomography (SPECT) imaging of cholinergic neurons (Bando et al., 2001).
Propriétés
IUPAC Name |
(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERQSYUBLZZNW-FGZHOGPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

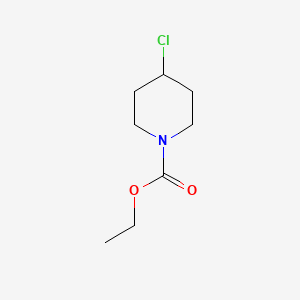
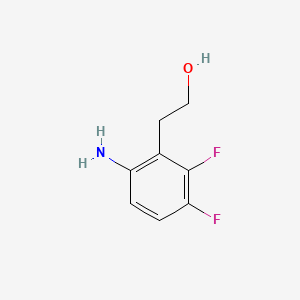
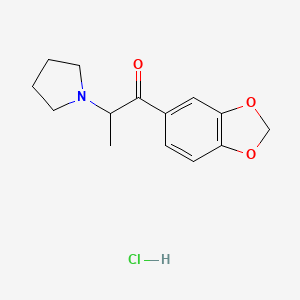

![4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-butyl-5-chloro-1,2-dihydro-](/img/no-structure.png)


